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An In-Depth Technical Guide to 6,6-Difluoro-oxazepane Hydrochloride: A Key Building Block for

Modern Drug Discovery

Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 6,6-Difluoro-oxazepane

hydrochloride, a fluorinated heterocyclic scaffold of significant interest to researchers, medicinal

chemists, and drug development professionals. We will delve into its fundamental properties,

propose a robust synthetic pathway, outline characterization methodologies, and explore its

strategic application in the design of novel therapeutics. This guide moves beyond a simple

data sheet, offering insights into the causal reasoning behind its utility and the experimental

choices in its synthesis and analysis.

Strategic Importance in Medicinal Chemistry
The 1,4-oxazepane ring system is a recognized "privileged scaffold" in drug discovery, forming

the core of numerous biologically active compounds.[1] Its seven-membered, flexible, and

heteroatomic nature provides an excellent three-dimensional framework for orienting

pharmacophoric groups to interact with biological targets.

The introduction of a gem-difluoro group at the 6-position is a deliberate and strategic chemical

modification. This motif is increasingly employed in modern medicinal chemistry for several key

reasons:
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Metabolic Stability: The C-F bond is exceptionally strong. The difluoro substitution at a

carbon adjacent to a heteroatom (nitrogen) effectively blocks metabolic oxidation at that site,

a common liability for many amine-containing drug candidates. This can lead to an improved

pharmacokinetic profile, including a longer half-life.

Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms lowers

the pKa of the proximal secondary amine. This fine-tuning of basicity can be critical for

optimizing cell permeability, reducing off-target effects (e.g., hERG channel binding), and

improving oral bioavailability.

Conformational Control: The gem-difluoro group can influence the conformational preference

of the oxazepane ring, potentially locking it into a more biologically active conformation and

improving binding affinity to a target protein.

Therefore, 6,6-Difluoro-oxazepane hydrochloride is not merely a chemical reagent but a

sophisticated building block designed to address common challenges in drug development.

Physicochemical and Structural Properties
The fundamental properties of 6,6-Difluoro-oxazepane and its hydrochloride salt are

summarized below. These data are essential for reaction planning, analytical method

development, and computational modeling.
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Property Value Source

Compound Name
6,6-Difluoro-oxazepane

hydrochloride
[2][3]

Synonym
6,6-Difluoro-[4][5]Oxazepane

Hydrochloride
[5]

CAS Number 1341039-23-3 [2][4][5]

Molecular Formula C₅H₁₀ClF₂NO [5]

Molecular Weight 173.59 g/mol [5]

Free Base CAS 1273565-78-8 [4][6]

Free Base Formula C₅H₉F₂NO [4][6][7]

Free Base Weight 137.13 g/mol [4]

Predicted XlogP 0.1 [7]

Topological Polar Surface Area

(TPSA)

21.26 Å² (for related dimethyl

analog)
[8]

Synthesis and Characterization Workflow
While specific vendor-proprietary synthesis routes may vary, a plausible and robust synthetic

pathway can be designed based on established organic chemistry principles and

methodologies reported for analogous fluorinated heterocycles.[9][10][11]

Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process starting from a commercially available

protected amino alcohol. The key steps involve the introduction of the difluorinated carbon unit

followed by cyclization.
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Step 1: Protection & Oxidation

Step 2: Fluorination

Step 3: Cyclization Precursor

Step 4: Intramolecular Cyclization

Step 5: Deprotection & Salt Formation

N-Boc-ethanolamine

Protected Amino Aldehyde

Dess-Martin Periodinane

Difluoromethylated Alcohol

1. TMSCF2Br, Ruppert-Prakash Reagent
2. TBAF

Mesylated Intermediate

MsCl, Et3N

Boc-Protected
6,6-Difluoro-oxazepane

NaH, DMF

6,6-Difluoro-oxazepane
(Free Base)

HCl in Dioxane

6,6-Difluoro-oxazepane HCl
(Final Product)

Isolation/Precipitation

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 6,6-Difluoro-oxazepane HCl.
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Detailed Experimental Protocol (Hypothetical)
Synthesis of the Boc-protected free base:

To a solution of a suitable precursor, such as a protected amino alcohol with a leaving

group, in an aprotic solvent like DMF, a strong base (e.g., Sodium Hydride) is added

portion-wise at 0°C.

The reaction is allowed to warm to room temperature and stirred until completion,

monitored by TLC or LC-MS. This facilitates an intramolecular Williamson ether synthesis

to form the oxazepane ring.

The reaction is carefully quenched with water, and the product is extracted with an organic

solvent (e.g., Ethyl Acetate). The combined organic layers are washed, dried, and

concentrated under reduced pressure. Purification is achieved via column

chromatography.

Formation of the Hydrochloride Salt:

The purified Boc-protected intermediate is dissolved in a solvent like Dioxane or Methanol.

A solution of hydrochloric acid (e.g., 4M HCl in Dioxane) is added dropwise. The reaction

proceeds at room temperature, effecting the deprotection of the Boc group and

subsequent protonation of the amine.

The hydrochloride salt typically precipitates from the solution and is collected by filtration,

washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield

the final product.

Structural Elucidation and Purity Analysis
Confirming the identity and purity of the final compound is paramount. A multi-pronged

analytical approach is required.
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Spectroscopic Confirmation

Purity & Identity

Synthesized
Product

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)Structural Backbone

Mass Spectrometry
(ESI-MS)

Molecular Ion HPLC-UV/MS

Identity Match
Confirmed Structure

(>95% Purity)
Purity Assay

Click to download full resolution via product page

Caption: Workflow for spectroscopic characterization and purity analysis.

¹H NMR: Protons on the carbon backbone would appear as multiplets in the aliphatic region.

The N-H proton of the hydrochloride salt would likely be a broad singlet.

¹³C NMR: The spectrum would show distinct signals for the four unique methylene carbons.

The difluorinated carbon (C6) would appear as a characteristic triplet due to carbon-fluorine

coupling.

¹⁹F NMR: A singlet is expected, confirming the chemical equivalence of the two fluorine

atoms.

Mass Spectrometry (ESI-MS): The analysis would be performed in positive ion mode to

detect the molecular ion of the free base ([M+H]⁺) at m/z corresponding to C₅H₁₀F₂NO⁺.

HPLC: A reverse-phase HPLC method would be developed to assess purity, typically aiming

for >95% for use in drug discovery applications.

Applications in Drug Discovery and Library
Synthesis
The primary utility of 6,6-Difluoro-oxazepane hydrochloride is as a versatile scaffold for creating

libraries of novel small molecules. The secondary amine serves as a convenient chemical

handle for derivatization.
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Scaffold Decoration Strategy
Researchers can employ a variety of synthetic transformations to "decorate" the oxazepane

core, exploring the chemical space around the scaffold to identify potent and selective drug

candidates.

Derivatization Reactions

6,6-Difluoro-oxazepane HCl

Reductive Amination
(R-CHO, NaBH(OAc)₃)

Acylation / Sulfonylation
(R-COCl or R-SO₂Cl)

Buchwald-Hartwig
Arylation (Ar-Br, Pd cat.)

Diverse Compound Library
for Screening

Alkyl substituents Amide/Sulfonamide linkers (Hetero)aryl substituents

Click to download full resolution via product page

Caption: Use of the scaffold in generating a diverse chemical library.

Potential Therapeutic Areas
While the scaffold itself is not a drug, its derivatives could be targeted towards a vast range of

diseases. The oxazepane core is present in compounds investigated for:

Central Nervous System (CNS) Disorders: The scaffold's ability to adopt specific 3D

conformations is valuable for targeting complex receptors in the brain.

Oncology: As part of targeted therapies, where metabolic stability and optimized

physicochemical properties are crucial.[12]

Infectious Diseases: As a core for novel antibiotics or antiviral agents.
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Conclusion
6,6-Difluoro-oxazepane hydrochloride represents a prime example of rational molecular design

in modern medicinal chemistry. It provides researchers with a high-value starting material that

incorporates solutions to potential downstream drug development problems, such as metabolic

instability and suboptimal physicochemical properties, directly into its core structure. Its

strategic use can accelerate the discovery of new chemical entities by enabling the rapid

synthesis of diverse and drug-like compound libraries. This guide serves as a foundational

resource for scientists looking to leverage this powerful building block in their research

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Molecular formula and weight of 6,6-Difluoro-
oxazepane hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1428322#molecular-formula-and-weight-of-6-6-
difluoro-oxazepane-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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